molecular formula C13H16N2O4 B3810190 2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide

2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide

Cat. No. B3810190
M. Wt: 264.28 g/mol
InChI Key: FBJJPSIQXXRUOX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide, also known as Furosemide, is a diuretic drug that has been used for the treatment of hypertension and edema since the 1960s. Furosemide is a loop diuretic that works by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle in the kidney, resulting in increased excretion of sodium, chloride, and water.

Mechanism of Action

2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide works by inhibiting the Na-K-2Cl cotransporter in the thick ascending limb of the loop of Henle in the kidney, resulting in increased excretion of sodium, chloride, and water. This leads to a decrease in blood volume and pressure, which can help to reduce edema and hypertension.
Biochemical and Physiological Effects
2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide has been shown to have a number of biochemical and physiological effects. In addition to its diuretic effects, 2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide has been shown to increase the excretion of calcium, magnesium, and potassium. 2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide has also been shown to increase the production of prostaglandins, which can help to reduce inflammation.

Advantages and Limitations for Lab Experiments

2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide has several advantages for lab experiments, including its well-established mechanism of action, its availability as a commercial drug, and its relatively low cost. However, 2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide also has some limitations, including its potential for side effects and its narrow therapeutic window.

Future Directions

There are several potential future directions for research on 2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide. One area of interest is the development of new formulations of 2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide that can improve its bioavailability and reduce its potential for side effects. Another area of interest is the investigation of 2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide's potential use in the treatment of other conditions, such as acute kidney injury and acute lung injury. Finally, there is a need for further research on the long-term effects of 2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide use, particularly in patients with chronic kidney disease.

Scientific Research Applications

2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide has been extensively studied for its diuretic effects and has been used in clinical trials for the treatment of hypertension, heart failure, and kidney disease. 2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide has also been investigated for its potential use in the treatment of cerebral edema, acute lung injury, and acute kidney injury.

properties

IUPAC Name

2-(furan-2-yl)-2-oxo-N-(5-oxo-1-propylpyrrolidin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-2-5-15-8-9(7-11(15)16)14-13(18)12(17)10-4-3-6-19-10/h3-4,6,9H,2,5,7-8H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBJJPSIQXXRUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CC(CC1=O)NC(=O)C(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide
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Reactant of Route 6
2-(2-furyl)-2-oxo-N-(5-oxo-1-propyl-3-pyrrolidinyl)acetamide

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